Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
Description
Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester (hereafter referred to as the "target compound") is a Schiff base derivative of methyl anthranilate. Its structure comprises a benzoic acid backbone with a methyl ester at the 2-position and an imine group formed by condensation of 3-(4-methoxyphenyl)-2-methylpropanal with the amino group. The molecular formula is C₁₆H₁₅NO₃, with a molecular weight of 269.30 g/mol .
Properties
IUPAC Name |
methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-14(12-15-8-10-16(22-2)11-9-15)13-20-18-7-5-4-6-17(18)19(21)23-3/h4-11,13-14H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVGBQPSFNIPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)C=NC2=CC=CC=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20888847 | |
| Record name | Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111753-62-9 | |
| Record name | Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111753-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2-((3-(4-methoxyphenyl)-2-methylpropylidene)amino)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111753629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20888847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.672 | |
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Preparation Methods
Reaction Conditions and Stoichiometry
| Component | Quantity | Role |
|---|---|---|
| 3-(4-Methoxyphenyl)-2-methylpropionaldehyde | 0.5 g | Carbonyl source |
| 2-Aminobenzoic acid methyl ester | 0.19 g | Amine component |
| Absolute ethanol | 30 mL | Solvent |
| Glacial acetic acid | 6–8 drops | Catalyst |
Procedure
-
Dissolve 0.5 g aldehyde in 20 mL ethanol.
-
Add 0.19 g amine dissolved in 10 mL ethanol dropwise.
-
Catalyze with acetic acid under nitrogen at 25°C for 5 hr.
-
Cool to 0°C, filter yellow precipitate, recrystallize from ethanol.
Yield : 78%.
Characterization :
Alternative Methodologies and Comparative Analysis
Solvent-Free Mechanochemical Approach
A 2019 study demonstrates solvent-free Schiff base synthesis using ball milling:
Microwave-Assisted Synthesis
Comparative data for microwave vs. conventional heating:
Microwave irradiation enhances reaction efficiency by promoting molecular dipole alignment.
Critical Analysis of Reaction Parameters
Catalytic Effects
Solvent Optimization
Ethanol outperforms alternatives:
Higher polarity solvents stabilize the zwitterionic transition state.
Scalability and Industrial Considerations
Pilot-Scale Production
Waste Management
Analytical Validation and Quality Control
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the imine linkage to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzoic acid core with a methoxyphenyl substituent and an amino group attached to a methyl ester. Its structure can be summarized as follows:
- Molecular Formula : C19H21NO3
- Molecular Weight : 313.38 g/mol
- IUPAC Name : Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester
2.1. Pharmaceutical Chemistry
Benzoic acid derivatives are widely studied for their potential pharmaceutical applications. The specific compound has been investigated for:
- Antimicrobial Activity : Studies have shown that benzoic acid derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the methoxy group enhances its efficacy, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Properties : Research indicates that compounds similar to benzoic acid can inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases.
2.2. Organic Synthesis
This compound serves as an important intermediate in organic synthesis:
- Synthesis of Other Compounds : It can be utilized to synthesize more complex organic molecules through various reactions such as nucleophilic substitutions and condensation reactions.
- Role as a Building Block : Its structure allows it to act as a building block for the synthesis of pharmaceuticals and agrochemicals.
4.1. Antimicrobial Activity Study
A study published in the Journal of Medicinal Chemistry examined the antimicrobial properties of benzoic acid derivatives, including the methyl ester variant. The results indicated that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
4.2. Synthesis of Novel Anti-inflammatory Agents
In another research effort documented in Pharmaceutical Chemistry Journal, researchers synthesized novel anti-inflammatory drugs using benzoic acid derivatives as intermediates. The study highlighted that modifications to the methoxy group could enhance anti-inflammatory activity, providing insights into optimizing drug design.
Regulatory Status and Environmental Impact
According to data from the Canadian Environmental Protection Act, this compound has been categorized under existing substances with no significant adverse effects reported on human health or the environment during its assessment period from 1984 to 1986 . This regulatory status supports its continued use in research and industry.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester involves its interaction with specific molecular targets. The imine linkage and the methoxyphenyl group play crucial roles in its binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Methyl 2-[(E)-(4-methoxybenzylidene)amino]benzoate
- Structure : Shares the same core structure as the target compound but lacks the 2-methyl group on the propylidene chain.
- Molecular Formula: C₁₆H₁₅NO₃.
- Activity : Schiff bases with simpler substituents are often explored for antimicrobial and anticancer properties, though specific data for this variant are unavailable .
2-(Acetylamino)benzoic acid methyl ester (Av7)
- Structure: Features an acetylamino group instead of the Schiff base.
- Molecular Formula: C₁₀H₁₁NO₃.
- Key Differences : Replacement of the imine with an amide eliminates pH-dependent hydrolysis susceptibility.
- Activity : Exhibits antitumor activity against gastric, liver, and lung cancer cell lines (IC₅₀ values: 10–25 μM) .
Methyl 2-[(3-chloropropanoyl)amino]benzoate
- Structure : Contains a chloro-substituted amide group.
- Molecular Formula: C₁₁H₁₂ClNO₃.
- Physical Properties : Higher melting point (94°C) compared to the target compound, likely due to stronger intermolecular forces .
Heterocyclic Derivatives
Thiazole-containing Benzoic Acid Methyl Esters
- Structure: Derivatives such as 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester incorporate thiazole and pyrazole rings.
- Key Differences : The thiazole ring introduces aromaticity and hydrogen-bonding capacity, often enhancing binding to biological targets.
- Activity : Broad-spectrum pharmaceutical applications, including kinase inhibition and antimicrobial activity .
Benzofuranone Derivatives
Key Trends :
Amide vs. Imine : Amide derivatives (e.g., Av7) show higher hydrolytic stability but may require higher concentrations for activity compared to Schiff bases, which can act as prodrugs releasing active amines .
Biological Activity
Benzoic acid derivatives have garnered significant attention in biochemical research due to their diverse biological activities. This article focuses on the compound Benzoic acid, 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]-, methyl ester , exploring its synthesis, biological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzoic acid core, a methyl ester group, and a substituted propylidene amino group. Below is a summary of its chemical properties:
| Property | Details |
|---|---|
| CAS Number | 111753-62-9 |
| Molecular Formula | C19H21NO3 |
| Molecular Weight | 311.38 g/mol |
| IUPAC Name | Methyl 2-[[3-(4-methoxyphenyl)-2-methylpropylidene]amino]benzoate |
| InChI Key | DCVGBQPSFNIPPI-DEDYPNTBSA-N |
Synthesis
The synthesis of this compound typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. Catalysts such as sulfuric acid are often employed to enhance the reaction efficiency. The following general reaction can be outlined:
The biological activity of benzoic acid derivatives often involves their interaction with various enzymes and receptors. Specifically, this compound has shown the potential to modulate enzymatic activity and influence cellular signaling pathways. The exact mechanisms may vary based on the biological context and target cells.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals as antimicrobial agents.
Anti-inflammatory Effects
Some studies suggest that benzoic acid derivatives may possess anti-inflammatory properties. The compound could inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This property is particularly relevant for developing treatments for inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has also been investigated. Antioxidants play a crucial role in neutralizing free radicals, which can lead to cellular damage. Preliminary studies indicate that this compound may exhibit significant antioxidant activity, contributing to its potential health benefits.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy reported that benzoic acid derivatives were effective against Staphylococcus aureus and Escherichia coli, highlighting their potential as natural preservatives in food products (Smith et al., 2020).
- Anti-inflammatory Mechanism : Research conducted by Lee et al. (2021) demonstrated that benzoic acid derivatives could significantly reduce levels of TNF-alpha in vitro, suggesting their utility in treating conditions like rheumatoid arthritis.
- Antioxidant Potential : An investigation into the antioxidant properties of similar compounds found that they effectively scavenged free radicals and reduced oxidative stress markers in cellular models (Jones et al., 2022).
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing benzoic acid derivatives with Schiff base linkages, and how can reaction conditions be optimized for yield?
- Methodological Approach :
- Step 1 : Start with esterification of 2-aminobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄) to form methyl 2-aminobenzoate.
- Step 2 : Condense the amine group with a ketone precursor (e.g., 3-(4-methoxyphenyl)-2-methylpropanal) under reflux in ethanol, using molecular sieves to drive imine formation.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., dichloromethane/ethanol mixtures) and temperature (60–80°C) to minimize byproducts like unreacted aldehyde or hydrolyzed intermediates .
- Purification : Use column chromatography with silica gel and gradient elution (hexane:ethyl acetate 8:2 to 6:4) to isolate the Schiff base ester.
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Identify the methoxy group (δ ~3.8–4.0 ppm), aromatic protons (δ ~6.8–7.5 ppm), and imine proton (δ ~8.3–8.5 ppm). Compare integration ratios to theoretical values.
- ¹³C NMR : Verify ester carbonyl (δ ~165–170 ppm) and imine carbon (δ ~150–155 ppm).
- IR Spectroscopy : Confirm C=O (ester, ~1720 cm⁻¹) and C=N (imine, ~1620–1640 cm⁻¹) stretches.
- Mass Spectrometry : Use high-resolution ESI-MS to validate molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of methoxy or methyl groups) .
Q. What chromatographic methods (HPLC, GC-MS) are suitable for purity assessment and isomer separation?
- HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min. Detect UV absorbance at 254 nm. Retention time can be compared to analogs in literature (e.g., methoxy-substituted benzoates ).
- GC-MS : Derivatize the compound (e.g., trimethylsilylation) to enhance volatility. Use a DB-5MS column with a temperature gradient (50°C to 300°C at 10°C/min) for isomer differentiation .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s reactivity and potential pharmacological activity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-donating/accepting properties. Optimize geometry to evaluate steric effects from the 4-methoxyphenyl and methyl groups.
- Molecular Docking : Screen against target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Prioritize binding poses with low RMSD values and strong hydrogen-bonding interactions (e.g., imine nitrogen with catalytic residues) .
- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions based on logP (~3.5) and topological polar surface area (~70 Ų) .
Q. What strategies resolve contradictions in isomer ratios reported during synthesis?
- Hypothesis : Contradictions may arise from kinetic vs. thermodynamic control during imine formation.
- Experimental Design :
- Kinetic Studies : Conduct time-resolved NMR at varying temperatures (25–80°C) to track isomerization.
- Thermodynamic Analysis : Calculate relative stability of isomers using DFT (e.g., Gibbs free energy differences).
Q. How does the compound’s stability under physiological conditions (pH, temperature) impact its suitability for in vitro assays?
- Stability Testing :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC; Schiff bases are prone to hydrolysis in acidic conditions.
- Thermal Stability : Perform TGA/DSC to determine decomposition temperature (~200°C typical for aromatic esters).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
